4-(2-Bromophenyl)-1-methylsulfonylpiperidine
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Overview
Description
4-(2-Bromophenyl)-1-methylsulfonylpiperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with a methylsulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-1-methylsulfonylpiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Piperidine Formation: The piperidine ring is formed through a cyclization reaction, often involving the use of a suitable amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-1-methylsulfonylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(2-Bromophenyl)-1-methylsulfonylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-1-methylsulfonylpiperidine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The methylsulfonyl group can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-1-methylsulfonylpiperidine: Similar structure but with the bromine atom in a different position.
4-(2-Chlorophenyl)-1-methylsulfonylpiperidine: Similar structure with a chlorine atom instead of bromine.
4-(2-Bromophenyl)-1-ethylsulfonylpiperidine: Similar structure with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
4-(2-Bromophenyl)-1-methylsulfonylpiperidine is unique due to the specific positioning of the bromine atom and the presence of the methylsulfonyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16BrNO2S |
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Molecular Weight |
318.23 g/mol |
IUPAC Name |
4-(2-bromophenyl)-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C12H16BrNO2S/c1-17(15,16)14-8-6-10(7-9-14)11-4-2-3-5-12(11)13/h2-5,10H,6-9H2,1H3 |
InChI Key |
LXYYHXPQKKHCOV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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